(Z)-Ligustilide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-Ligustilide is a naturally occurring compound found predominantly in the essential oil of the plant Angelica sinensis, commonly known as Dong Quai. This compound is known for its distinctive aroma and has been extensively studied for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anti-cancer effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ligustilide typically involves the cyclization of phthalide derivatives. One common method includes the use of butylidenephthalide as a precursor, which undergoes cyclization under acidic conditions to form this compound. The reaction conditions often involve the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound is generally achieved through the extraction of essential oils from Angelica sinensis. The extraction process involves steam distillation, where the plant material is subjected to steam, causing the essential oils to evaporate. The vapor is then condensed and collected, yielding a mixture of compounds, including this compound. Further purification is achieved through techniques like fractional distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-Ligustilide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ligustilide epoxide.

Reduction: Reduction reactions can convert this compound to its corresponding dihydrophthalide.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Ligustilide epoxide.

Reduction: Dihydrophthalide.

Substitution: Various substituted phthalides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-Ligustilide is studied for its reactivity and potential as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable compound for exploring new synthetic pathways and reaction mechanisms.

Biology

Biologically, this compound has shown promise in neuroprotection, potentially offering therapeutic benefits for conditions like Alzheimer’s disease. It is also studied for its anti-inflammatory properties, which could be beneficial in treating various inflammatory disorders.

Medicine

In medicine, this compound is being investigated for its anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, its neuroprotective effects are being explored for treating neurodegenerative diseases.

Industry

Industrially, this compound is used in the formulation of fragrances and flavorings due to its aromatic properties. It is also being explored for its potential use in developing new pharmaceuticals and therapeutic agents.

Wirkmechanismus

The mechanism of action of (Z)-Ligustilide involves multiple molecular targets and pathways. It is known to modulate the activity of various enzymes and receptors, including:

Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and mediators.

Neuroprotective Pathways: It enhances the expression of neurotrophic factors and reduces oxidative stress in neuronal cells.

Anti-cancer Pathways: It induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Butylidenephthalide: A precursor in the synthesis of (Z)-Ligustilide with similar biological activities.

Ligustrazine: Another compound found in Angelica sinensis with anti-inflammatory and neuroprotective properties.

Ferulic Acid: Known for its antioxidant properties and found in the same plant family.

Uniqueness

This compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications. Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound for research and development in various fields.

Eigenschaften

Molekularformel |

C13H18O2 |

|---|---|

Molekulargewicht |

206.28 g/mol |

IUPAC-Name |

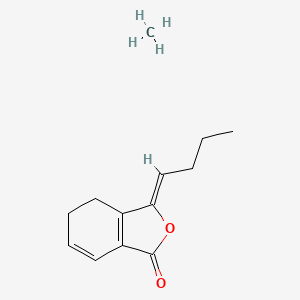

(3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one;methane |

InChI |

InChI=1S/C12H14O2.CH4/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11;/h5,7-8H,2-4,6H2,1H3;1H4/b11-8-; |

InChI-Schlüssel |

ZKXOLPQXOZFSKV-MKFZHGHUSA-N |

Isomerische SMILES |

C.CCC/C=C\1/C2=C(C=CCC2)C(=O)O1 |

Kanonische SMILES |

C.CCCC=C1C2=C(C=CCC2)C(=O)O1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,5R,8R,13R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818273.png)

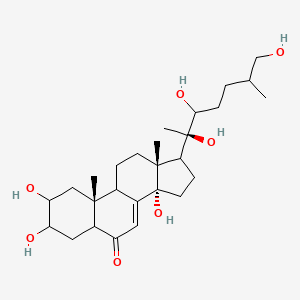

![3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-(2-methyl-5-oxooxolan-2-yl)-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione](/img/structure/B10818276.png)

![methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818279.png)

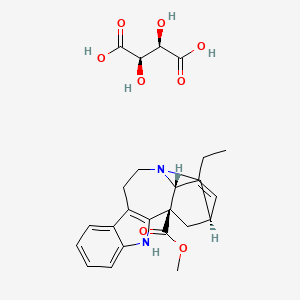

![(2R,3R,4S,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818292.png)

![(1S,6R,7S,8S,10R,11R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione](/img/structure/B10818299.png)

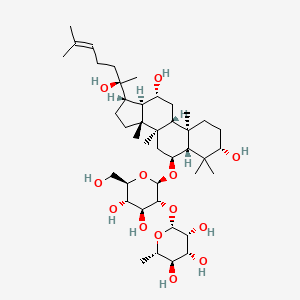

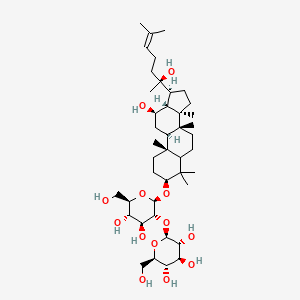

![2-[[(1S,3S,12R,14S,17R)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B10818309.png)

![(4-Ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl) acetate](/img/structure/B10818318.png)

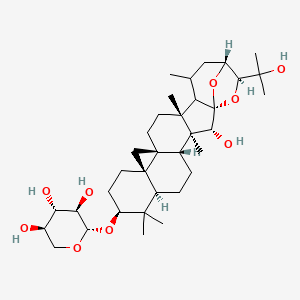

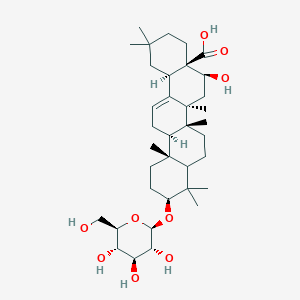

![(4aR,6aR,6aS,6bR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B10818329.png)